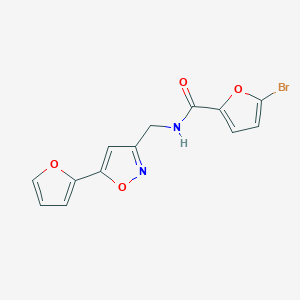

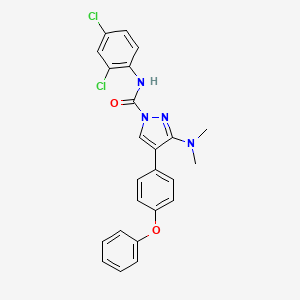

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea, also known as MMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Applications De Recherche Scientifique

Antimicrobial Applications

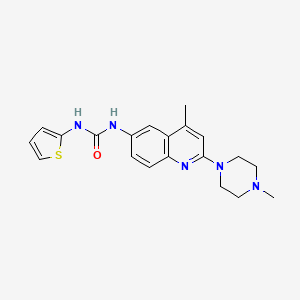

A novel series of substituted quinazolines, structurally similar to the compound of interest, demonstrated broad-spectrum antimicrobial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These compounds were synthesized and screened, showing MIC values between 6.25 and 100 μg/mL, suggesting their potential as antimicrobial agents (Buha et al., 2012).

Anticancer Activity

The effect of heterocyclic substituents on the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines was investigated, revealing that derivatives with specific substituents demonstrated significant levels of anticancer activity. This study highlights the potential of these compounds in developing anticancer drugs, showing that the nature of heterocyclic substituents significantly affects their biological activity (Konovalenko et al., 2022).

Binding with Human Serum Albumin

Research on piperazinyl-quinolinyl dispiro heterocyclic derivatives, related to the chemical structure , explored their binding ability with human serum albumin (HSA) using spectrofluorometric and molecular docking studies. The findings indicate a spontaneous and highly favorable reaction for the complexation process, suggesting implications for drug delivery and pharmacokinetics (Murugesan et al., 2017).

Anti-Inflammatory Properties

A study discovered quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists with significant affinity for the human histamine H1 receptor. These compounds possess anti-inflammatory properties in vivo, presenting a novel class of dual action H1R/H4R ligands with potential therapeutic benefits (Smits et al., 2008).

Synthesis and Evaluation of Novel Derivatives

Another study focused on the synthesis and evaluation of thiophene-2-carboxaldehyde derivatives for their antibacterial, antifungal, and anticancer activities. These compounds, including structures similar to the query compound, showed good biological activity and less toxicity, highlighting their potential in therapeutic applications (Shareef et al., 2016).

Propriétés

IUPAC Name |

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-14-12-18(25-9-7-24(2)8-10-25)22-17-6-5-15(13-16(14)17)21-20(26)23-19-4-3-11-27-19/h3-6,11-13H,7-10H2,1-2H3,(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTICXEMSFADCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2587032.png)

![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)

![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)

![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)

![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)

![4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B2587054.png)